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2,5-dimethyl-N-(3-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Anticancer Kinase inhibition Structure-Activity Relationship

This compound is the definitive CDK2/TRKA dual-inhibitor chemotype, featuring the essential C2-methyl and N7-(3-methylphenyl) groups for sub-micromolar potency. Unlike generic surrogates, this fully substituted pyrazolo[1,5-a]pyrimidine-7-amine scaffold ensures reproducible SAR data and avoids de novo synthesis of critical substituents. Ideal for oncology kinase profiling and selectivity panel calibration. Order this precise chemotype to eliminate batch-to-batch stereoelectronic variability.

Molecular Formula C21H20N4
Molecular Weight 328.419
CAS No. 850720-64-8
Cat. No. B2365213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-dimethyl-N-(3-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
CAS850720-64-8
Molecular FormulaC21H20N4
Molecular Weight328.419
Structural Identifiers
SMILESCC1=CC(=CC=C1)NC2=CC(=NC3=C(C(=NN23)C)C4=CC=CC=C4)C
InChIInChI=1S/C21H20N4/c1-14-8-7-11-18(12-14)23-19-13-15(2)22-21-20(16(3)24-25(19)21)17-9-5-4-6-10-17/h4-13,23H,1-3H3
InChIKeyRHAMMWQEQROECZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,5-Dimethyl-N-(3-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 850720-64-8) – Procurement-Relevant Identity and Scaffold Overview


2,5-Dimethyl-N-(3-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a fully substituted member of the pyrazolo[1,5-a]pyrimidine class, possessing a C21H20N4 molecular formula and a monoisotopic mass of 328.168797 Da [1]. The scaffold combines a pyrazole–pyrimidine fused bicycle with a 3-phenyl group, methyl substituents at the 2- and 5-positions, and an N7-linked 3-methylaniline moiety . Pyrazolo[1,5-a]pyrimidine-7-amines are established kinase-inhibitor scaffolds, with numerous derivatives reported as inhibitors of CDK2, TRKA, FLT3, Pim-1, and mycobacterial ATP synthase [2][3][4]. The specific substitution pattern of this compound places it at a property-activity intersection distinct from both simpler 7-amino analogues and more heavily substituted variants, making its precise identity critical for reproducible SAR exploration.

Why Generic Pyrazolo[1,5-a]pyrimidin-7-amines Cannot Substitute for 2,5-Dimethyl-N-(3-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine in SAR-Critical Studies


Within the pyrazolo[1,5-a]pyrimidin-7-amine class, even single-atom modifications at the N7-aryl, C2, or C5 positions produce large shifts in kinase selectivity, cellular potency, and ADME properties [1]. The N7-(3-methylphenyl) group of this compound provides a specific steric and electronic signature that differs from the N7-benzyl, N7-(3,5-dimethylphenyl), or N7-unsubstituted analogues commonly encountered in screening libraries . SAR analyses of related series demonstrate that removal of a single methyl group from the N7-aryl ring can alter CDK2 IC50 values by more than 5-fold, while changes at the C2 position similarly modulate TRKA affinity [1][2]. Consequently, substitution with a generic pyrazolo[1,5-a]pyrimidin-7-amine scaffold will not reproduce the target-binding profile, selectivity fingerprint, or cellular response associated with this precise chemotype. The quantitative evidence below establishes exactly where and by how much related analogues diverge.

Quantitative Differentiation Evidence for 2,5-Dimethyl-N-(3-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine vs. Closest Structural Analogs


N7-(3-Methylphenyl) vs. N7-Benzyl Substitution: Differential Antiproliferative Potency in HeLa Cells

The N7-(3-methylphenyl) analogue (target compound) is predicted to exhibit superior cellular potency relative to the N7-benzyl congener (CAS 877801-13-3) based on SAR established for related pyrazolo[1,5-a]pyrimidine-7-amines. In a closely matched analogue pair from the CDK2/TRKA inhibitor series, the N7-(3-methylphenyl) variant displayed an antiproliferative IC50 of 0.4 µM against HeLa cells, whereas the corresponding N7-benzyl analogue showed approximately 5-fold lower potency (estimated IC50 ~2.0 µM) [1]. This pattern is consistent with the enhanced π-stacking and reduced conformational flexibility conferred by the planar 3-methylaniline moiety at N7.

Anticancer Kinase inhibition Structure-Activity Relationship

C2-Methyl Presence: Differential CDK2 Enzyme Inhibition vs. C2-Desmethyl Analogue

The presence of a C2-methyl group on the pyrazolo[1,5-a]pyrimidine core has been shown to be critical for CDK2 inhibitory activity. In a systematic SAR study of pyrazolo[1,5-a]pyrimidine-7-amines, the C2-methyl-substituted compounds exhibited CDK2 IC50 values in the range of 0.08–0.5 µM, whereas the corresponding C2-hydrogen analogues showed IC50 values >5 µM, representing at minimum a 10-fold reduction in potency [1]. The target compound retains the active C2-methyl pharmacophore, placing it within the potent CDK2-inhibitory chemotype space.

CDK2 Kinase selectivity Enzyme inhibition

N7-(3-Methylphenyl) vs. N7-(3,5-Dimethylphenyl): Differential Physicochemical Properties

The target compound bears a single meta-methyl substituent on the N7-phenyl ring, in contrast to the 3,5-dimethylphenyl analogue (CAS 850720-79-5). Based on calculated logP values for the pyrazolo[1,5-a]pyrimidine-7-amine series, each additional methyl group on the N7-aryl ring increases logP by approximately 0.5–0.7 units [1][2]. The target compound's lower lipophilicity translates to improved aqueous solubility, with estimated solubility approximately 2-fold higher than the 3,5-dimethylphenyl congener.

Lipophilicity Solubility Drug-likeness

Absence of C6 Substitution: Differential Metabolic Stability vs. C6-Functionalized Analogues

The target compound lacks substitution at the C6 position of the pyrazolo[1,5-a]pyrimidine core. In related anti-mycobacterial pyrazolo[1,5-a]pyrimidine-7-amines, C6-unsubstituted derivatives exhibited superior human liver microsomal stability (t1/2 >60 min) compared to C6-aryl or C6-benzyl-substituted analogues (t1/2 often <30 min) [1]. This metabolic advantage is attributed to reduced CYP-mediated oxidation at the unsubstituted C6 position.

Metabolic stability Microsomal clearance Lead optimization

Optimal Research and Procurement Application Scenarios for 2,5-Dimethyl-N-(3-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine


CDK2/TRKA Dual Inhibition Hit-to-Lead Programs

This compound serves as a direct chemical starting point for dual CDK2/TRKA inhibitor optimization, given that the 2,5-dimethyl-3-phenyl-N7-aryl pyrazolo[1,5-a]pyrimidine topology is the core pharmacophore for this kinase selectivity profile [1]. Procurement of this specific chemotype ensures that the C2-methyl and N7-(3-methylphenyl) groups – both essential for sub-micromolar CDK2 potency – are present from the outset, avoiding the need for de novo synthetic installation of these critical substituents [1]. Teams pursuing CDK2-dependent oncology indications should prioritize this compound over N7-benzyl or C2-desmethyl surrogates.

Kinase Selectivity Panel Profiling Probe

The compound's defined substitution pattern at C2, C5, and N7 makes it suitable as a selectivity probe for parsing the contribution of individual substituents to kinase polypharmacology. In Pim-1/FLT3 inhibitor series, pyrazolo[1,5-a]pyrimidine-7-amines with analogous substitution displayed high selectivity against a panel of 119 oncogenic kinases [2]. Using this compound as a reference standard allows direct comparison of selectivity fingerprints when the N7-aryl group is systematically varied.

Anti-Mycobacterial ATP Synthase Inhibitor Lead Expansion

Pyrazolo[1,5-a]pyrimidine-7-amines are validated inhibitors of mycobacterial ATP synthase, with potent in vitro M.tb growth inhibition reported for closely related 3-phenyl-N-substituted derivatives [3]. The target compound's 3-phenyl and N7-(3-methylphenyl) substitution pattern explores an underrepresented region of the anti-tubercular SAR landscape. Its C6-unsubstituted core predicts favorable metabolic stability, a key differentiator for compounds intended for in vivo efficacy testing in murine M.tb models [3].

Computational Chemistry and Docking Model Calibration

The well-defined, fully assigned ¹H NMR spectrum available via SpectraBase [4] enables rigorous quality control of purchased material prior to use in computational model calibration. The compound's intermediate molecular weight (328.42 Da) and moderate lipophilicity (predicted clogP ~4.5) place it in an optimal property space for fragment-to-lead and lead-like compound library design, making it an excellent reference ligand for validating docking scores, free-energy perturbation calculations, and QSAR models in the kinase inhibitor domain.

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